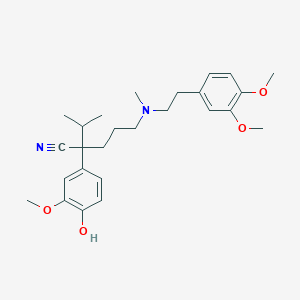

O-Desmethylverapamil (D-703)

Description

Origin and Significance as a Metabolite within Parent Compound Pharmacokinetics

O-Desmethylverapamil (D-703) originates from the metabolism of Verapamil (B1683045), a phenylalkylamine calcium channel blocker. hmdb.cadrugbank.com Verapamil undergoes extensive first-pass metabolism, meaning a significant portion of the drug is altered in the liver before it reaches systemic circulation. drugbank.compharmgkb.org This metabolic process results in the formation of several different compounds.

The study of metabolites like D-703 is crucial for understanding the complete pharmacokinetic profile of a parent drug. The presence and concentration of different metabolites can influence the drug's efficacy and potential for interactions.

Table 1: Major Metabolic Pathways of Verapamil This table provides a summary of the primary metabolites of Verapamil and the enzymes involved in their formation.

| Metabolite | Formation Pathway | Key Enzymes Involved |

|---|---|---|

| O-Desmethylverapamil (D-703) | O-demethylation | CYP2C8, CYP2C9 nih.govsemanticscholar.org |

| Norverapamil (B1221204) | N-demethylation | CYP3A4, CYP3A5, CYP2C8, CYP1A2 pharmgkb.orgnih.gov |

| D-617 | N-dealkylation | CYP3A4, CYP3A5, CYP2C8 pharmgkb.org |

Evolution of Research Perspectives on O-Desmethylverapamil (D-703)

The scientific perspective on O-Desmethylverapamil (D-703) has evolved from its initial identification as a metabolic byproduct to recognizing its specific role in complex cellular processes. Early research focused on identifying and quantifying Verapamil and its metabolites, such as Norverapamil, in biological samples to understand the drug's biotransformation. nih.gov

More recent and detailed investigations have explored the distinct activities of individual metabolites. A significant area of this research has been the interaction of Verapamil metabolites with P-glycoprotein (P-gp), a protein that plays a critical role in transporting a wide variety of substances across cell membranes and contributes to multidrug resistance.

A pivotal study characterized the major metabolites of Verapamil as potential substrates and inhibitors of P-gp. researchgate.net This research demonstrated that the metabolites have different properties. While metabolites D-617 and D-620 were identified as substrates for P-gp transport, D-703 was not. researchgate.net Instead, O-Desmethylverapamil (D-703) was found to be an inhibitor of P-gp function, similar to the parent compound Verapamil and its other metabolite, Norverapamil. researchgate.net This inhibitory action on a key drug transporter highlights the importance of D-703 in potential drug-drug interactions, a crucial consideration in pharmacology. The separation and detection of D-703 in laboratory settings, such as in incubations with human liver microsomes, have also been used to evaluate the efficiency of analytical methods like liquid chromatography-mass spectrometry. researchgate.net

Table 2: P-glycoprotein (P-gp) Interaction Profile of Verapamil and its Metabolites This table summarizes the findings on whether Verapamil and its key metabolites are transported by (act as a substrate for) or inhibit P-glycoprotein.

| Compound | P-gp Substrate | P-gp Inhibitor | IC₅₀ Value for P-gp Inhibition (µM) |

|---|---|---|---|

| Verapamil | No researchgate.net | Yes researchgate.net | 1.1 researchgate.net |

| O-Desmethylverapamil (D-703) | No researchgate.net | Yes researchgate.net | 1.6 researchgate.net |

| Norverapamil | No researchgate.net | Yes researchgate.net | 0.3 researchgate.net |

| D-617 | Yes researchgate.net | No researchgate.net | >100 researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVZSXOMGNZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893313 | |

| Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-80-8 | |

| Record name | D-703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-703 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y85567OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Formation of O Desmethylverapamil D 703

O-Demethylation Pathways of Verapamil (B1683045) to O-Desmethylverapamil (D-703)

The O-demethylation of Verapamil is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com Research has demonstrated that enzymes belonging to the CYP2C subfamily are the principal catalysts involved in this specific metabolic conversion. clinpgx.orgclinpgx.org While other CYP families, such as CYP3A4, are dominant in the major N-dealkylation and N-demethylation pathways of Verapamil, their involvement in O-demethylation is not significant. pharmgkb.orgclinpgx.org

The cytochrome P450 2C8 (CYP2C8) isoenzyme has been identified as a contributor to the formation of D-703. drugbank.comclinpgx.org Studies utilizing microsomes from yeast genetically engineered to express human CYP enzymes have shown that CYP2C8 selectively yields D-703. clinpgx.orgclinpgx.org This indicates a specific role for this enzyme in the regioselective demethylation of Verapamil to this particular metabolite.

CYP2C9 is a major enzyme involved in the O-demethylation of Verapamil. clinpgx.orgclinpgx.org In vitro experiments using human liver microsomes and specific inhibitors have confirmed its role. The use of sulfaphenazole, a specific CYP2C9 inhibitor, resulted in a 45% reduction in the maximum rate of D-703 formation. clinpgx.orgclinpgx.org Furthermore, studies with stably expressed CYP2C9 confirmed its capability to form D-703. clinpgx.orgclinpgx.org

The CYP2C18 isoenzyme also participates in the O-demethylation of Verapamil to produce D-703. drugbank.comclinpgx.org Investigations involving microsomes with stably expressed human CYP2C18 have demonstrated that this enzyme forms D-703. clinpgx.orgclinpgx.org

Table 1: Cytochrome P450 2C Isoenzymes Involved in D-703 Formation

| Enzyme | Role in D-703 Formation | Selectivity |

|---|---|---|

| CYP2C8 | Catalyzes O-demethylation of Verapamil | Selectively yields D-703 |

| CYP2C9 | A major enzyme in the O-demethylation pathway | Forms D-703 and another O-desmethyl metabolite (D-702) |

| CYP2C18 | Catalyzes O-demethylation of Verapamil | Forms D-703 and another O-desmethyl metabolite (D-702) |

Verapamil is administered as a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil. drugbank.com The metabolic formation of D-703 exhibits a modest degree of stereoselectivity. clinpgx.org In studies with human liver microsomes, the intrinsic clearance (CLint) for the formation of D-703 from (S)-Verapamil was found to be higher than from (R)-Verapamil. clinpgx.org The calculated S/R ratio for the intrinsic clearance of D-703 formation was 1.41 ± 0.17, indicating a slight but significant preference for the S-enantiomer. clinpgx.org In contrast, studies using rat liver microsomes showed a more pronounced substrate stereoselectivity, with an S/R ratio of 2.28 for the formation of the equivalent metabolite. nih.gov

Table 2: Stereoselectivity in D-703 Formation in Human Liver Microsomes

| Substrate | Intrinsic Clearance (CLint) for D-703 Formation (ml·min⁻¹·g⁻¹) |

|---|---|

| Racemic Verapamil | 13.9 ± 1.0 |

| (S)-Verapamil | 16.8 ± 3.3 |

| (R)-Verapamil | 12.1 ± 2.9 |

Data presented as mean ± SD.

Role of Cytochrome P450 Enzymes in O-Demethylation of Verapamil to O-Desmethylverapamil (D-703)

Interplay of O-Desmethylverapamil (D-703) Formation with Other Parent Compound Metabolic Pathways

The formation of D-703 via O-demethylation is a minor metabolic pathway for Verapamil, coexisting with the major pathways of N-demethylation and N-dealkylation. drugbank.compharmgkb.org These dominant pathways are primarily catalyzed by CYP3A4, CYP3A5, and CYP1A2, and lead to the formation of metabolites such as Norverapamil (B1221204) and D-617. drugbank.compharmgkb.org

Table 3: Mentioned Compounds

| Compound Name | Abbreviation/Identifier |

|---|---|

| O-Desmethylverapamil | D-703 |

| Verapamil | |

| (S)-Verapamil | |

| (R)-Verapamil | |

| Norverapamil | |

| 2-(3,4-dimethoxyphenyl)-5-methylamino-2-isopropylvaleronitrile | D-617 |

| Verapamil metabolite D-620 | D-620 |

| O-Desmethylverapamil | D-702 |

| Cytochrome P450 2C8 | CYP2C8 |

| Cytochrome P450 2C9 | CYP2C9 |

| Cytochrome P450 2C18 | CYP2C18 |

| Cytochrome P450 3A4 | CYP3A4 |

| Cytochrome P450 3A5 | CYP3A5 |

Comparative Analysis with N-Demethylation (Norverapamil) Pathways

The metabolism of verapamil presents competing pathways, with N-demethylation leading to the formation of norverapamil, the major active metabolite. A comparative analysis highlights significant differences in the enzymatic drivers of O-demethylation versus N-demethylation.

While D-703 formation is dependent on the CYP2C subfamily, the N-demethylation pathway to produce norverapamil is predominantly mediated by CYP3A4 and CYP3A5 nih.govclinpgx.orgsemanticscholar.orgnih.gov. CYP1A2 has also been suggested to play a minor role in norverapamil production clinpgx.orgsemanticscholar.org. This enzymatic divergence is a key feature of verapamil metabolism. Furthermore, studies using cDNA-expressed P450 isoforms have confirmed that CYP3A4, CYP3A5, and CYP2C8 are the main enzymes involved in the formation of norverapamil nih.govclinpgx.orgclinpgx.org.

The pathways also exhibit stereoselective differences. For instance, CYP3A4 shows a preference for producing norverapamil when S-verapamil is the substrate, whereas it favors the N-dealkylation pathway for R-verapamil clinpgx.orgpharmgkb.org. In contrast, CYP3A5 appears to metabolize both R- and S-verapamil equally well to form norverapamil nih.govclinpgx.orgpharmgkb.org.

| Metabolic Pathway | Primary Metabolite | Primary Cytochrome P450 Enzymes |

|---|---|---|

| O-Demethylation | O-Desmethylverapamil (D-703) | CYP2C8, CYP2C9, CYP2C18 nih.gov |

| N-Demethylation | Norverapamil | CYP3A4, CYP3A5 nih.govclinpgx.org |

Relationship to N-Dealkylation (D-617, D-620) Pathways

The third major metabolic route for verapamil is N-dealkylation, which produces the metabolite D-617. This pathway is catalyzed by the same enzymes responsible for N-demethylation, namely CYP3A4, CYP3A5, and CYP2C8 nih.govclinpgx.org. CYP3A4, in particular, predominantly forms D-617 when R-verapamil is the substrate clinpgx.orgpharmgkb.org.

The formation of D-703 via O-demethylation is a parallel and competing pathway to the N-dealkylation that forms D-617. The metabolite D-620 is formed through the subsequent metabolism of norverapamil, a reaction also mediated by CYP3A4, CYP3A5, and CYP2C8 nih.gov. It is not clear from current research whether D-703 can be directly converted to D-620 clinpgx.orgpharmgkb.org. Verapamil and its N-dealkylated metabolites can undergo further metabolism by O-demethylation, indicating a sequential relationship where D-703 could potentially be formed from other metabolites, though the primary pathway is from the parent drug nih.gov.

| Parent Compound | Metabolic Pathway | Resulting Metabolite | Key Enzymes |

|---|---|---|---|

| Verapamil | O-Demethylation | O-Desmethylverapamil (D-703) | CYP2C Subfamily (esp. CYP2C8) nih.gov |

| N-Demethylation | Norverapamil | CYP3A4, CYP3A5, CYP2C8 nih.govclinpgx.org | |

| N-Dealkylation | D-617 | CYP3A4, CYP3A5, CYP2C8 nih.govclinpgx.org | |

| Norverapamil | N-Dealkylation | D-620 | CYP3A4, CYP3A5, CYP2C8 nih.gov |

Excretion and Elimination Research Pertaining to O-Desmethylverapamil (D-703)

Following its formation, O-Desmethylverapamil (D-703) is eliminated from the body. Research indicates that verapamil's metabolites are found in both urine and feces nih.govcore.ac.uk. Specifically for O-demethylated compounds in rat models, they have been identified as major metabolites in feces core.ac.uk. O-demethylated metabolites of verapamil are often present as inactive conjugates, suggesting they undergo phase II metabolism (e.g., glucuronidation or sulfation) prior to excretion to increase their water solubility nih.gov.

An important aspect of the elimination of many drug compounds is their interaction with transport proteins like P-glycoprotein (P-gp). Studies investigating the transport properties of verapamil metabolites have shown that D-703 is not a substrate for P-gp. This means its efflux from cells is not actively mediated by this transporter clinpgx.orgnih.gov. However, D-703 was found to be an inhibitor of P-glycoprotein-mediated transport, with an IC50 value of 1.6 μM clinpgx.orgnih.gov. This characteristic may influence the disposition and elimination of other co-administered drugs that are P-gp substrates nih.gov.

Membrane Transporter Interactions of O Desmethylverapamil D 703

Research on O-Desmethylverapamil (D-703) as a Substrate for Membrane Transporters

Investigations into whether D-703 is transported by membrane proteins are crucial for understanding its disposition and potential for drug-drug interactions.

| Cell Line | Transport Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Is it a P-gp Substrate? |

|---|---|---|---|---|

| Caco-2 | Apical to Basal (A-B) | 10.3 ± 1.5 | 1.1 | No |

| Basal to Apical (B-A) | 11.0 ± 1.0 | |||

| L-MDR1 | Apical to Basal (A-B) | 14.9 ± 1.6 | 1.0 | No |

| Basal to Apical (B-A) | 14.8 ± 1.4 |

Data derived from a study assessing polarized transport of D-703 at a concentration of 5 µM. researchgate.net

Organic Cation Transporters are crucial for the transport of a wide array of cationic drugs. nih.gov While the parent compound, verapamil (B1683045), is known to interact with OCTs, specific research investigating O-Desmethylverapamil (D-703) as a substrate for these transporters is not detailed in the available scientific literature. Therefore, it remains undetermined whether D-703 is actively transported by members of the OCT family.

Beyond P-gp and OCTs, numerous other efflux (e.g., Multidrug Resistance-Associated Proteins - MRPs) and uptake (e.g., Organic Anion Transporting Polypeptides - OATPs) transporters contribute to drug disposition. Currently, specific studies focused on characterizing D-703 as a potential substrate for these other key transporter families have not been identified in published research.

Research on O-Desmethylverapamil (D-703) as a Transporter Inhibitor

The potential of D-703 to inhibit membrane transporters is a significant area of study, as this can lead to clinically relevant drug-drug interactions.

While D-703 is not a substrate of P-gp, it has been identified as an inhibitor of its function. nih.govresearchgate.net Studies measuring the transport of the known P-gp substrate digoxin (B3395198) in Caco-2 cells demonstrated that D-703 inhibits P-gp-mediated efflux. researchgate.net The inhibitory potency of D-703 was quantified with an IC₅₀ value of 1.6 µM. This indicates that D-703 is a potent inhibitor of P-gp, although slightly less so than its parent compound verapamil (IC₅₀ = 1.1 µM) and the metabolite norverapamil (B1221204) (IC₅₀ = 0.3 µM). nih.govclinpgx.org This inhibitory action suggests that D-703, formed through verapamil metabolism, could contribute to P-gp-mediated drug interactions. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Norverapamil | 0.3 |

| Verapamil | 1.1 |

| O-Desmethylverapamil (D-703) | 1.6 |

| D-617 | > 100 |

| D-620 | > 100 |

IC₅₀ values represent the concentration required to inhibit 50% of P-gp-mediated digoxin transport in Caco-2 cells. nih.gov

Verapamil has been shown to inhibit other transporters, such as OCT1 and OCT2. nih.govresearchgate.net However, there is a lack of specific data from in vitro or in vivo studies investigating the inhibitory effects of its metabolite, O-Desmethylverapamil (D-703), on these and other membrane transporters like BCRP, MRPs, or OATPs. Further research is needed to fully characterize the inhibitory profile of D-703 against a broader range of clinically relevant transporters.

Analytical Methodologies for O Desmethylverapamil D 703 Quantification and Characterization

Chromatographic Techniques for O-Desmethylverapamil (D-703) Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of O-Desmethylverapamil (D-703) in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized methods due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Methods for O-Desmethylverapamil (D-703)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of O-Desmethylverapamil, often in the context of quantifying its parent drug, verapamil (B1683045), and other metabolites. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose ijprajournal.com. The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase used for elution ijprajournal.com.

Method development in RP-HPLC for compounds like O-Desmethylverapamil involves the careful selection and optimization of the stationary phase (e.g., C18 columns) and the mobile phase composition (e.g., mixtures of acetonitrile or methanol with aqueous buffers) ijprajournal.comsielc.com. The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds like O-Desmethylverapamil nih.gov. UV detection is frequently used, with the detection wavelength set at an optimum value for the analyte, such as 278 nm or 200 nm nih.govcore.ac.uk.

A simple and rapid HPLC method for the analysis of the parent compound, verapamil, which can be adapted for O-Desmethylverapamil, utilized a Lichrospher 60 RP-select B column with an isocratic mobile phase of 40% acetonitrile and 0.025 mol/L KH2PO4 (pH 2.5) at a flow rate of 1 mL/min core.ac.uk.

As O-Desmethylverapamil is a chiral molecule, the separation of its enantiomers is crucial for stereoselective pharmacokinetic and pharmacodynamic studies. Chiral HPLC methods are developed to resolve and quantify the individual enantiomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the parent compound verapamil, a novel and rapid enantioselective HPLC assay was developed using a core-shell isopropyl carbamate cyclofructan 6 chiral column nih.govnih.gov. This method achieved the separation of S-(-)-verapamil and R-(+)-verapamil within 3.5 minutes nih.govnih.gov. The mobile phase consisted of a polar organic mixture of acetonitrile, methanol, trifluoroacetic acid, and triethylamine (98:2:0.05:0.025, v/v/v/v) with a flow rate of 0.5 mL/min nih.govnih.gov. Fluorescence detection was used with excitation and emission wavelengths of 280 nm and 313 nm, respectively nih.govnih.gov. Such methodologies can be adapted for the stereoselective analysis of O-Desmethylverapamil enantiomers.

Table 1: Example of a Stereoselective HPLC Method for a Related Compound

| Parameter | Condition |

| Column | Core-shell isopropyl carbamate cyclofructan 6 chiral column |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 313 nm) |

| Run Time | 3.5 minutes |

| This table is based on a method developed for the enantiomers of verapamil and serves as an illustrative example of a potential approach for O-Desmethylverapamil. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for O-Desmethylverapamil (D-703)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of O-Desmethylverapamil in biological matrices due to its superior sensitivity, selectivity, and speed. This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.

LC-MS/MS methods for O-Desmethylverapamil (often referred to as norverapamil (B1221204) in the literature) typically involve a reversed-phase chromatographic separation followed by detection using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode lcms.cznih.gov. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard nih.gov.

For instance, a high-sensitivity microflow LC-MS/MS method was developed for the quantification of verapamil and its metabolite norverapamil in small plasma volumes lcms.cz. This method utilized a trap-and-elute configuration for sample introduction lcms.cz. Another LC-MS/MS method for verapamil in human plasma used a C8 analytical column with a mobile phase of methanol-water (70:30, v/v) containing 12 mM formic acid, achieving a total run time of 3.5 minutes nih.gov.

A rapid HPLC-MS/MS method for verapamil from Caco-2 cell monolayers employed a gradient elution on a Discovery C18 column pensoft.net. The mobile phase consisted of eluent A (acetonitrile-water-formic acid, 5:95:0.1 v/v) and eluent B (acetonitrile-formic acid, 100:0.1 v/v) pensoft.net.

Table 2: Example of LC-MS/MS Parameters for a Related Compound

| Parameter | Condition |

| Chromatography | Reversed-phase on a C8 or C18 column |

| Mobile Phase | Methanol-water with formic acid or a gradient of acetonitrile and water with formic acid |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Run Time | As low as 3.5 minutes |

| This table summarizes typical parameters from LC-MS/MS methods for verapamil and its metabolites, which are applicable to O-Desmethylverapamil analysis. nih.govpensoft.net |

Sample Preparation and Extraction Protocols for O-Desmethylverapamil (D-703) in Biological Matrices

Effective sample preparation is a critical step to remove interferences from complex biological matrices such as plasma, serum, and urine, and to concentrate the analyte of interest, O-Desmethylverapamil, prior to chromatographic analysis. The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method used.

Commonly used techniques for the extraction of O-Desmethylverapamil and related compounds from biological fluids include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) americanpharmaceuticalreview.comijstr.org.

Protein Precipitation (PP): This is a simple and rapid method where a precipitating agent, such as a highly acidic solution (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile, methanol), is added to the biological sample to precipitate proteins americanpharmaceuticalreview.com. After centrifugation, the supernatant containing the analyte can be directly injected into the LC system or further processed americanpharmaceuticalreview.com.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent ijpsjournal.com. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral form to facilitate its partitioning into the organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a well plate to isolate analytes from a liquid sample ijpsjournal.com. For compounds like O-Desmethylverapamil, reversed-phase SPE cartridges (e.g., C18) are commonly used nih.gov. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent ijstr.org. For the enantioselective analysis of verapamil, Waters Oasis HLB C18 solid-phase extraction cartridges were successfully used to extract the enantiomers from rat plasma nih.govnih.gov. Similarly, a study on verapamil in human plasma found that mixed-mode HLB (hydrophilic-lipophilic balance) cartridges provided the best recovery, ranging from 94.70% to 103.71% core.ac.uk.

Table 3: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages |

| Protein Precipitation (PP) | Precipitation of proteins using organic solvents or acids. | Simple, fast, and applicable to a wide range of compounds. americanpharmaceuticalreview.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High recovery and clean extracts. ijpsjournal.com |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by selective elution. | High selectivity, high recovery, and potential for automation. ijpsjournal.com |

Validation Parameters of O-Desmethylverapamil (D-703) Analytical Assays

Validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose globalresearchonline.net. Key validation parameters for assays quantifying O-Desmethylverapamil include specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification) ijprajournal.comglobalresearchonline.net.

Sensitivity and Lower Limits of Quantification (LLOQ) for O-Desmethylverapamil (D-703)

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy quanterix.comquansysbio.com.

For bioanalytical methods, regulatory guidelines often specify that the LLOQ should be determined, and the precision and accuracy at this concentration should not exceed 20% wjarr.comich.org. The LLOQ is a critical parameter in pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured.

LC-MS/MS methods generally offer the highest sensitivity for the analysis of O-Desmethylverapamil. A stereoselective HPLC method for verapamil enantiomers in rat plasma reported an LLOQ of 1 ng/mL for each enantiomer nih.govnih.gov. An LC-MS/MS method for verapamil in human plasma established a linear range of 1.00-500 ng/mL, with the LLOQ being 1.00 ng/mL nih.gov. Another LC-MS/MS method for verapamil hydrochloride from Caco-2 cell monolayers had a linear range of 1-100 ng/mL pensoft.net. A highly sensitive microflow LC-MS/MS method for verapamil and norverapamil had a calibration range from 0.5 to 185 µg/L (or 0.5 to 185 ng/mL) lcms.cz.

Table 4: Reported LLOQs for O-Desmethylverapamil (Norverapamil) and its Parent Compound

| Analyte | Method | Matrix | LLOQ |

| Verapamil Enantiomers | HPLC-Fluorescence | Rat Plasma | 1 ng/mL nih.govnih.gov |

| Verapamil | LC-MS/MS | Human Plasma | 1.00 ng/mL nih.gov |

| Verapamil | LC-MS/MS | Caco-2 Cell Lysate | 1 ng/mL pensoft.net |

| Norverapamil | Microflow LC-MS/MS | Plasma | 0.5 ng/mL lcms.cz |

Precision, Accuracy, and Recovery Assessment for O-Desmethylverapamil (D-703)

The precision of an analytical method refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. Recovery assessment determines the efficiency of the extraction process in isolating the analyte from the biological matrix.

For a well-validated bioanalytical method for a metabolite like O-Desmethylverapamil, precision is typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. Both intra-day (within a single day) and inter-day (across different days) precision are assessed. Generally, the coefficient of variation (CV) should not exceed 15% for QC samples and 20% for the LLOQ.

Accuracy is determined by comparing the mean of the measured concentrations to the nominal (true) concentrations of the QC samples. The mean value should typically be within ±15% of the nominal value for QC samples and within ±20% for the LLOQ.

The recovery of the analyte from the biological matrix is a critical parameter, and consistent and reproducible recovery is more important than achieving 100% recovery.

While specific data for O-Desmethylverapamil is not available, the following table illustrates typical precision and accuracy data that would be expected from a validated LC-MS/MS method for a related analyte.

Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy Data for an Analyte in Human Plasma (Note: This is a representative table. Specific data for O-Desmethylverapamil (D-703) is not publicly available.)

| Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Measured Concentration (Mean ± SD, n=18) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1.00 (LLOQ) | 1.05 ± 0.12 | 11.4 | 105.0 | 1.08 ± 0.15 | 13.9 | 108.0 |

| 2.50 (Low QC) | 2.60 ± 0.21 | 8.1 | 104.0 | 2.55 ± 0.23 | 9.0 | 102.0 |

| 50.0 (Medium QC) | 51.5 ± 3.1 | 6.0 | 103.0 | 50.9 ± 3.6 | 7.1 | 101.8 |

| 80.0 (High QC) | 82.4 ± 4.9 | 5.9 | 103.0 | 81.6 ± 5.2 | 6.4 | 102.0 |

Table 2: Illustrative Recovery Data for an Analyte from Human Plasma (Note: This is a representative table. Specific data for O-Desmethylverapamil (D-703) is not publicly available.)

| Concentration Level | Mean Peak Area of Extracted Samples (n=6) | Mean Peak Area of Unextracted Standards (n=6) | Recovery (%) |

| Low QC | 8,500 | 9,800 | 86.7 |

| Medium QC | 175,000 | 198,000 | 88.4 |

| High QC | 280,000 | 315,000 | 88.9 |

Specificity and Interference Assessment in O-Desmethylverapamil (D-703) Analysis

Specificity is the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample. This includes endogenous matrix components, other metabolites, and co-administered drugs.

In the context of O-Desmethylverapamil analysis, specificity is crucial to distinguish it from its parent drug, Verapamil, and other metabolites. This is typically achieved through chromatographic separation and the use of specific mass transitions in MS/MS detection.

Interference studies are conducted by analyzing blank biological matrix from multiple sources to ensure that no endogenous components produce a significant signal at the retention time of the analyte or the internal standard. The potential for interference from structurally similar compounds and commonly used medications is also evaluated.

Table 3: Illustrative Specificity and Interference Assessment (Note: This is a representative table. Specific data for O-Desmethylverapamil (D-703) is not publicly available.)

| Potential Interferent | Concentration Tested | Interference at the Retention Time of O-Desmethylverapamil (D-703) | Interference at the Retention Time of Internal Standard |

| Verapamil | 1000 ng/mL | Not Observed | Not Observed |

| Norverapamil | 1000 ng/mL | Not Observed | Not Observed |

| Blank Human Plasma (6 lots) | N/A | No significant peaks observed | No significant peaks observed |

| Acetaminophen | 10 µg/mL | Not Observed | Not Observed |

| Ibuprofen | 10 µg/mL | Not Observed | Not Observed |

| Caffeine | 10 µg/mL | Not Observed | Not Observed |

Structure Activity Relationship Sar Studies of O Desmethylverapamil D 703 and Analogues

Correlating Structural Modifications of O-Desmethylverapamil (D-703) Analogues to Biological Activities

The biological activity of O-Desmethylverapamil and its analogues is intrinsically linked to their chemical structure. Research has focused on how specific modifications to the Verapamil (B1683045) scaffold affect their ability to inhibit P-gp, a key mechanism in reversing multidrug resistance. O-Desmethylverapamil itself is the result of O-demethylation at one of the dimethoxyphenyl rings of Verapamil.

Studies comparing D-703 to other Verapamil metabolites have revealed critical insights into their P-gp inhibition characteristics. The primary metabolic pathways for Verapamil include both N-dealkylation and O-demethylation. The resulting metabolites exhibit varied interactions with P-gp. For instance, N-dealkylated metabolites such as D-617 and D-620 have been identified as P-gp substrates, meaning they are transported by the pump rather than inhibiting it. In contrast, O-Desmethylverapamil (D-703) and the N-demethylated metabolite Norverapamil (B1221204) act as inhibitors of P-gp function nih.gov.

The inhibitory potency of these key metabolites against P-gp-mediated digoxin (B3395198) transport has been quantified, highlighting the structure-activity relationships. Norverapamil was found to be the most potent inhibitor, followed by Verapamil and then D-703. The metabolites D-617 and D-620 showed no inhibitory activity at concentrations up to 100 microM nih.gov. This indicates that the N-dealkylation pathway results in a loss of inhibitory capacity, whereas O-demethylation retains it, albeit at a slightly reduced level compared to Verapamil.

The key structural features for MDR reversal activity in the broader class of Verapamil analogues have been identified as the 7-cyan-8-methyl groups. Conversely, the methoxy (B1213986) groups on the phenyl rings are thought to reduce the inherent cytotoxicity of the compounds when used alone nih.gov. The goal of many SAR studies has been to design derivatives that possess strong MDR reversal (P-gp inhibitory) activity while having low calcium channel blocking activity to minimize cardiovascular side effects nih.gov.

| Compound | Structural Modification from Verapamil | Interaction with P-glycoprotein | IC50 (µM) for Digoxin Transport Inhibition |

|---|---|---|---|

| Verapamil | Parent Compound | Inhibitor | 1.1 |

| O-Desmethylverapamil (D-703) | O-demethylation of one phenyl ring | Inhibitor | 1.6 |

| Norverapamil | N-demethylation | Inhibitor | 0.3 |

| D-617 | N-dealkylation | Substrate | >100 (No inhibition) |

| D-620 | N-dealkylation | Substrate | >100 (No inhibition) |

This table presents data on the P-glycoprotein inhibitory activity of Verapamil and its major metabolites. The IC50 values indicate the concentration required to inhibit 50% of P-gp-mediated digoxin transport. Data sourced from nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for O-Desmethylverapamil (D-703)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models developed exclusively for a series of O-Desmethylverapamil (D-703) analogues are not extensively documented in the literature, the principles and methodologies have been widely applied to the broader class of Verapamil-like P-gp inhibitors.

The development of a QSAR model for compounds like D-703 involves several key steps:

Data Set Selection: A series of analogues with known biological activities (e.g., IC50 values for P-gp inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For Verapamil and its analogues, QSAR studies have aimed to identify the key molecular properties that contribute to P-gp inhibition. Hansch analysis, a classic QSAR approach, performed on Verapamil derivatives indicated that biological activity could be correlated with a combination of the Hammett constant (an electronic parameter) and molar volume (a steric parameter) for substitutions on the benzene (B151609) ring. It also suggested that hydrophobic effects are significant for substituents at the isopropyl group position nih.gov. These findings provide a framework for understanding the activity of D-703, where the modification (O-demethylation) alters both electronic and hydrophobic properties of one of the phenyl rings. The introduction of a hydroxyl group in D-703 increases polarity compared to the methoxy group in Verapamil, which can influence its interaction with the P-gp binding site.

Computational Approaches in SAR Studies of O-Desmethylverapamil (D-703)

Computational chemistry plays a vital role in understanding the SAR of P-gp inhibitors like O-Desmethylverapamil at a molecular level. Methods such as molecular docking and pharmacophore modeling are used to investigate how these molecules interact with their biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of Verapamil with homology models or cryo-electron microscopy structures of human P-gp have been performed to elucidate its binding mode. These studies show Verapamil binding within the large, hydrophobic transmembrane drug-binding pocket of P-gp, interacting with specific amino acid residues nih.gov. Such models can be extended to D-703 to understand how the replacement of a methoxy group with a hydroxyl group affects these interactions. The hydroxyl group of D-703 could potentially form hydrogen bonds with polar residues in the binding site that are not possible for the parent Verapamil, thus altering the binding affinity and orientation.

These computational approaches are instrumental in rational drug design, allowing for the virtual screening of new D-703 analogues and the prioritization of candidates for chemical synthesis and biological testing. They provide a structural hypothesis for the observed SAR, guiding the development of more effective and selective P-gp modulators.

In Vitro Cellular and Subcellular Research of O Desmethylverapamil D 703

Hepatocyte-Based Studies of O-Desmethylverapamil (D-703) Metabolism and Interactions

Hepatocytes, the primary functional cells of the liver, serve as a fundamental in vitro model for studying the metabolism of xenobiotics, including the parent compound of O-Desmethylverapamil (D-703). These studies are crucial for understanding the formation of D-703 and its subsequent interactions within a complete cellular system that contains a wide array of metabolic enzymes and cofactors.

Research utilizing suspended rat hepatocytes (SRH), both freshly isolated and cryopreserved, has been employed to investigate the metabolic disappearance kinetics of verapamil (B1683045), the precursor to D-703. In these studies, key kinetic parameters such as the Michaelis-Menten constant (K) are determined. nih.gov These constants provide a measure of the substrate concentration at which the metabolic reaction rate is half of its maximum, indicating the affinity of the metabolic enzymes for the parent compound. By correcting for non-specific binding, the 'unbound' K can be calculated, offering a more accurate representation of the enzyme-substrate interaction. nih.gov Such hepatocyte-based assays are instrumental in determining the intrinsic clearance of the parent compound, which encompasses the formation of metabolites like O-Desmethylverapamil.

Table 1: Michaelis-Menten Constants (K*) for Verapamil Metabolism in Suspended Rat Hepatocytes

| Hepatocyte Model | 'Unbound' K* (µM) |

|---|---|

| Freshly Isolated SRH | 3.9 |

| Cryopreserved SRH | 2.1 |

Data sourced from a study on verapamil hepatic clearance in preclinical rat models. nih.gov

Sex-Specific Differences in Cellular Responses to Parent Compound Metabolism, with reference to O-Desmethylverapamil (D-703)

The liver is a sexually dimorphic organ, with significant differences observed in the metabolic pathways between males and females, including those involving xenobiotics. nih.gov These differences are largely attributed to the sex-dependent expression of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govbohrium.com

While studies may not always directly quantify sex-specific formation rates of O-Desmethylverapamil in hepatocytes, the expression and activity levels of the responsible enzymes show clear sex-based differences. For instance, some research indicates that women may have higher activity of CYP3A4, a key enzyme in verapamil metabolism, in their primary hepatocytes compared to men. nih.gov The regulation of these enzymes is complex and linked to hormonal control, particularly the pattern of plasma growth hormone release, which differs significantly between sexes. bohrium.com

In preclinical models, such as primary mouse hepatocytes, sex-specific gene expression related to the general xenobiotic pathway has been shown to change during in vitro culture. nih.gov These findings underscore the importance of considering sex as a biological variable in hepatocyte-based studies to accurately predict metabolic outcomes, including the rate of formation of metabolites like O-Desmethylverapamil. Analyzing the expression of DMET (Drug Metabolizing Enzymes and Transporters) genes in large cohorts of human liver samples has identified numerous genes with differential expression between males and females, which can influence drug metabolism and disposition. nih.gov

Membrane Vesicle and Cell Line Models for Transporter Studies of O-Desmethylverapamil (D-703)

Membrane vesicles and various cell line models are indispensable tools for investigating the role of transporters in the disposition of drugs and their metabolites. These systems allow for the study of specific transport proteins in a controlled environment, free from the complexities of whole-cell metabolism. Inverted plasma membrane vesicles are particularly useful for studying efflux transporters, such as those in the ATP-binding cassette (ABC) transporter family. researchgate.net

Cell lines, such as LLC-PK1 (porcine kidney epithelial) and MDCK-II (canine kidney epithelial), are frequently used in transporter research. nih.gov These cells can be genetically engineered to overexpress specific human or animal transporters, such as P-glycoprotein (P-gp, also known as MDR1) or Breast Cancer Resistance Protein (BCRP). nih.gov By comparing transport across wild-type cell monolayers with transporter-overexpressing cell monolayers, researchers can determine if a compound is a substrate or an inhibitor of a specific transporter.

While much of the available research focuses on the parent compound, verapamil, which is a known P-gp substrate, these same methodologies are applied to study its metabolites. nih.gov Such studies would investigate whether O-Desmethylverapamil is actively transported by efflux pumps like P-gp, BCRP, or Multidrug Resistance-Associated Protein 1 (MRP1), or taken up into cells by solute carrier (SLC) transporters. nih.govfrontiersin.org These experiments are crucial for understanding the potential for O-Desmethylverapamil to accumulate in tissues or to be involved in drug-drug interactions at the transporter level.

Microsomal and Recombinant Enzyme Systems for O-Desmethylverapamil (D-703) Metabolic Investigations

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (liver microsomes), are a standard in vitro system for studying Phase I metabolic reactions, such as the O-demethylation that produces O-Desmethylverapamil from verapamil. nih.govamegroups.cn Studies using both rat and human liver microsomes have confirmed that O-demethylation is a primary metabolic pathway for verapamil. nih.govsemanticscholar.orgresearchgate.net

Investigations have identified three of the four possible monophenolic metabolites of verapamil in microsomal incubations, one of which is D-703. nih.govamegroups.cn The regioselectivity of the O-demethylation process was found to be similar between rat and human liver microsomes, suggesting that a comparable set of CYP enzymes is responsible in both species. nih.gov

To identify the specific enzymes involved, recombinant enzyme systems are used. These systems involve microsomes prepared from insect or yeast cells that have been genetically engineered to express a single human CYP isoform. drugbank.com Through this approach, enzymes of the CYP2C subfamily, specifically CYP2C8, CYP2C9, and CYP2C18, have been identified as the major catalysts for verapamil O-demethylation in humans. drugbank.comnih.gov In contrast, enzymes like CYP3A4 and CYP1A2, which are responsible for verapamil's N-dealkylation, show no significant involvement in its O-demethylation. drugbank.comsemanticscholar.org

Kinetic studies in human liver microsomes have been performed to determine the intrinsic clearance (CLint), derived from the Vmax/K* ratio, for the formation of O-demethylated metabolites. These studies have shown a significantly higher intrinsic clearance for the formation of D-703 compared to another O-demethylated isomer, D-702. drugbank.com

Table 2: Kinetic Parameters for Verapamil Metabolism by Recombinant Human CYP Isoforms

| CYP Isoform | Metabolite Formed | K* (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|---|

| CYP3A4 | Norverapamil (B1221204) | 60-127 | 4-8 |

| CYP3A5 | Norverapamil | 60-127 | 4-8 |

| CYP2C8 | Norverapamil | Slightly higher than CYP3A4/5 | 8-15 |

This table presents kinetic data for the N-demethylation pathway, catalyzed by different enzymes than those primarily responsible for O-demethylation, to illustrate the use of recombinant systems in differentiating metabolic pathways. Data sourced from a study on the metabolism of verapamil enantiomers. nih.gov

In Vivo Animal Model Investigations of O Desmethylverapamil D 703

Pharmacodynamic Evaluation of O-Desmethylverapamil (D-703) in Animal Models (Focus on mechanistic target interactions)

There is a significant gap in the scientific literature regarding the in vivo pharmacodynamic properties of O-Desmethylverapamil. No studies were identified that specifically evaluated the pharmacological activity or mechanistic target interactions of D-703 in animal models. The focus of pharmacodynamic research has consistently remained on the parent drug, verapamil (B1683045).

Drug-Drug Interaction Studies Involving O-Desmethylverapamil (D-703) in Animal Models

The potential for O-Desmethylverapamil to be involved in drug-drug interactions has not been explored in in vivo animal studies. Research on drug interactions related to verapamil metabolism has concentrated on the parent compound's role as an inhibitor or substrate of metabolic enzymes and transporters. There is no available data from animal models that investigates how D-703 might affect or be affected by other co-administered drugs.

Computational and Predictive Modeling in O Desmethylverapamil D 703 Research

In Silico Prediction of O-Desmethylverapamil (D-703) Metabolism Sites

In silico tools are crucial for predicting the sites on a molecule most susceptible to metabolism by enzymes like the Cytochrome P450 (CYP) superfamily. These predictions are valuable in the early stages of drug development to anticipate metabolic pathways and potential active or toxic metabolites. For a compound like O-Desmethylverapamil, these tools would analyze its structure to identify atoms or functional groups that are likely to undergo further biotransformation.

Methodologies for predicting sites of metabolism (SOM) can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the chemical structure of the molecule itself, often employing machine learning models trained on large datasets of known metabolic transformations. Software platforms like ADMET Predictor™ offer modules that can predict the sites of metabolism for various CYP isoforms simulations-plus.com. For instance, the MetaPrint2D tool uses a data-mining approach based on circular fingerprints to identify SOMs by comparing the atomic environment of a new molecule to a database of known metabolic reactions researchgate.net.

While direct application of these tools on O-Desmethylverapamil is not found in the reviewed literature, the metabolism of its parent compound, verapamil (B1683045), has been studied, revealing O-demethylation as a significant pathway clinpgx.orgpharmgkb.orgnih.gov. The table below illustrates the key metabolic pathways of verapamil, which provides context for the generation of O-Desmethylverapamil.

| Metabolic Reaction | Resulting Metabolite(s) | Primary Enzymes Involved |

|---|---|---|

| N-dealkylation | D-617 | CYP3A4, CYP3A5, CYP2C8 |

| N-demethylation | Norverapamil (B1221204) | CYP3A4, CYP3A5, CYP2C8 |

| O-demethylation | D-702, D-703 (O-Desmethylverapamil) | CYP Isoforms |

This table summarizes the major metabolic pathways of verapamil, the parent compound of O-Desmethylverapamil (D-703).

Molecular Docking and Dynamics Simulations for O-Desmethylverapamil (D-703) Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as O-Desmethylverapamil, and a protein target, typically a metabolizing enzyme or a pharmacological receptor. These methods provide detailed insights into the binding affinity, orientation, and stability of the ligand-protein complex.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate estimation of binding free energies. Although no specific MD simulation studies on O-Desmethylverapamil were found, the methodology is broadly applied in drug metabolism research to understand the dynamic nature of enzyme-substrate interactions nih.govresearchgate.net. A study on verapamil and its active metabolite norverapamil utilized a physiologically based pharmacokinetic (PBPK) model, which can incorporate data from molecular-level simulations to predict drug-drug interactions nih.gov.

Quantitative Structure-Metabolism Relationships (QSMR) for O-Desmethylverapamil (D-703)

Quantitative Structure-Metabolism Relationship (QSMR) models are statistical models that correlate the chemical structure of a compound with its metabolic rate or pathway. These models are a specialized application of Quantitative Structure-Activity Relationships (QSAR) and are used to predict the metabolic stability and clearance of new chemical entities.

The development of a QSMR model for O-Desmethylverapamil would involve compiling a dataset of structurally related compounds with known metabolic data. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors are then used to build a mathematical model that can predict the metabolic properties of new compounds, including O-Desmethylverapamil.

While specific QSMR studies for O-Desmethylverapamil have not been identified in the reviewed literature, the principles are well-established in drug metabolism research. For verapamil and its metabolites, a QSMR model could potentially predict their affinity for different CYP isoforms or their rate of metabolism. The table below lists some of the key verapamil metabolites and their known interactions, which could serve as a basis for developing such predictive models.

| Compound | Known Interaction | Significance |

|---|---|---|

| Verapamil | CYP3A4 Inhibitor | Potential for drug-drug interactions nih.gov. |

| Norverapamil | Active Metabolite, CYP3A4 Inhibitor | Contributes to the pharmacological effect and drug-drug interactions nih.gov. |

| D-617 | P-glycoprotein Substrate | May be actively transported nih.gov. |

| D-620 | P-glycoprotein Substrate | May be actively transported nih.gov. |

| D-703 (O-Desmethylverapamil) | P-glycoprotein Inhibitor | May influence the disposition of other P-glycoprotein substrates nih.gov. |

This table outlines known interactions of verapamil and its major metabolites, providing foundational data for potential QSMR studies.

Application of Expert Systems and Pathway Prediction Models for O-Desmethylverapamil (D-703) Biotransformation

Expert systems and pathway prediction models are sophisticated software that use a knowledge base of known metabolic reactions and rules to predict the biotransformation pathways of a compound. These systems can generate a comprehensive metabolic map, illustrating the parent drug and its successive metabolites.

For O-Desmethylverapamil, an expert system would take its chemical structure as input and, based on a vast library of biotransformation rules, predict potential phase I and phase II metabolites. Software such as UNIFI has been used to identify a large number of verapamil metabolites in rats, demonstrating the power of such platforms in elucidating complex metabolic pathways core.ac.ukresearchgate.net. These systems can predict reactions such as hydroxylation, glucuronidation, and sulfation, which are common metabolic transformations.

While a specific metabolic pathway prediction for O-Desmethylverapamil is not available, the extensive research on verapamil's metabolism provides a rich dataset from which such predictions could be inferred. A study using the fungus Cunninghamella blakesleeana as a microbial model for mammalian metabolism identified 23 metabolites of verapamil, highlighting the complexity of its biotransformation and the utility of model systems in predicting metabolic fate nih.govresearchgate.net. The application of similar predictive models to O-Desmethylverapamil would be a logical next step in characterizing its complete metabolic profile.

Emerging Research Themes and Future Perspectives for O Desmethylverapamil D 703

Development of Novel Research Probes and Analogues Based on O-Desmethylverapamil (D-703)

The unique chemical structure of O-Desmethylverapamil (D-703) presents an opportunity for the development of specialized research probes and chemical analogues. The presence of a phenolic hydroxyl group, resulting from the O-demethylation of verapamil (B1683045), offers a reactive site for chemical modification that is absent in the parent compound. This functional group can be leveraged to create a new generation of tools for studying pharmacokinetics, drug metabolism, and cellular transport mechanisms.

Potential modifications to the D-703 structure could include:

Fluorophores: Attaching fluorescent tags to the hydroxyl group would enable real-time visualization of the molecule's distribution in cells and tissues, aiding in studies of transporter protein interactions and subcellular localization.

Biotinylation: The addition of a biotin (B1667282) tag would allow for affinity purification of proteins that interact with D-703, helping to identify novel binding partners and potential off-target effects.

Radiolabeling: Introducing a radioactive isotope would facilitate highly sensitive quantitative studies, such as in vivo positron emission tomography (PET) imaging, to track the metabolite's distribution and clearance with high precision.

These novel analogues would serve as invaluable research probes, moving beyond the study of D-703 as a simple metabolite to utilizing it as a sophisticated tool for fundamental biological investigation.

| Probe Type | Structural Modification | Primary Research Application | Potential Insights |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine) to the phenolic hydroxyl group. | Cellular imaging and microscopy. | Subcellular localization of the compound; real-time tracking of interactions with cellular components like ion channels or transporters. |

| Affinity Probe | Conjugation of biotin to the D-703 structure. | Pull-down assays and proteomics. | Identification of specific protein binding partners, metabolic enzymes, and transporters. |

| Radiolabeled Analogue | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F). | Pharmacokinetic studies and PET imaging. | Quantitative analysis of absorption, distribution, metabolism, and excretion (ADME) pathways in vivo; non-invasive imaging of tissue distribution. |

Role of O-Desmethylverapamil (D-703) in Mechanistic Studies of Parent Compound Action

The characterization of this pathway helps to:

Map Complete Metabolism: Elucidating all metabolic routes, including minor ones, creates a comprehensive picture of how the body processes verapamil. This is vital for predicting potential drug-drug interactions, as co-administered drugs could inhibit or induce the specific CYP enzymes responsible for D-703 formation, shunting verapamil metabolism down other pathways and altering its efficacy or toxicity.

Explain Inter-individual Variability: The activity of CYP2C enzymes can vary significantly among individuals due to genetic polymorphisms. Studying the D-703 pathway can help explain why some individuals may metabolize verapamil differently, leading to varied therapeutic responses or adverse event profiles.

Inform Pharmacokinetic Models: Detailed mechanistic, physiologically based pharmacokinetic (PBPK) models aim to simulate the fate of a drug in the body. nih.govdntb.gov.ua Incorporating data from all known metabolites, including D-703, enhances the accuracy and predictive power of these models, which are used in drug development and for guiding clinical use. nih.gov

By investigating D-703, researchers gain a more nuanced understanding of the complex enzymatic processes governing the disposition of verapamil, contributing to a safer and more effective use of the parent drug.

| Metabolic Pathway | Primary Metabolite(s) | Key Enzymes Involved | Significance of Pathway |

|---|---|---|---|

| N-Dealkylation | Norverapamil (B1221204) (D-617) | CYP3A4, CYP1A2, CYP2C8 | Major metabolic route; Norverapamil has some pharmacological activity. |

| N-Demethylation | D-620 | CYP3A4/5 | Significant pathway contributing to verapamil clearance. |

| O-Demethylation | O-Desmethylverapamil (D-703) | CYP2C8, CYP2C9, CYP2C18 | Minor pathway that provides a more complete metabolic profile and helps explain the role of CYP2C enzymes in verapamil disposition. drugbank.com |

Advancements in Analytical Techniques for O-Desmethylverapamil (D-703)

The accurate detection and quantification of drug metabolites, particularly those present at low concentrations like D-703, are heavily reliant on sophisticated analytical technologies. Recent advancements in analytical chemistry, especially in mass spectrometry and chromatography, have revolutionized the ability to study such compounds in complex biological matrices like plasma, urine, and tissue homogenates.

Key analytical advancements applicable to D-703 research include:

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for metabolite quantification. It offers excellent separation of D-703 from the parent drug and other metabolites, while the mass spectrometer provides highly sensitive and specific detection, allowing for precise measurement even at very low levels.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide extremely high mass accuracy. americanpharmaceuticalreview.com This capability is crucial for confidently identifying D-703 in non-targeted screening approaches and for distinguishing it from other molecules with similar masses, thereby reducing the risk of analytical interference.

Supercritical Fluid Chromatography (SFC): As a "green" alternative to traditional HPLC, SFC uses supercritical CO2 as the mobile phase. It can offer faster analysis times and unique selectivity for separating complex mixtures of drug metabolites, making it a promising technique for future D-703 studies.

These advanced methods are essential for detailed pharmacokinetic studies, therapeutic drug monitoring, and metabolomic research involving D-703.

| Technique | Principle | Advantages for D-703 Analysis | Limitations |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; robust quantification; well-established methodology. | Requires authentic reference standard for absolute quantification. |

| LC-HRMS | Chromatographic separation followed by high-accuracy mass measurement. | Confident identification in non-targeted analysis; ability to perform retrospective data analysis. americanpharmaceuticalreview.com | Higher instrument cost; data processing can be more complex. |

| SFC-MS | Chromatographic separation using a supercritical fluid as the mobile phase. | Faster analysis times; reduced organic solvent consumption; orthogonal selectivity to HPLC. | Less commonly available; may require more method development. |

Integration of Multi-Omics Data for Comprehensive Understanding of O-Desmethylverapamil (D-703) Biology

A complete understanding of the biological impact of a metabolite like D-703 requires a systems-level approach. The integration of multiple "omics" disciplines offers a powerful strategy to move beyond simple quantification and explore the broader physiological role of D-703. bamsjournal.com A multi-omics framework can connect the presence of the metabolite to downstream cellular responses.

Future research could integrate the following omics layers:

Metabolomics: To precisely quantify D-703 and other related metabolites in various biological samples. This provides a direct measure of the metabolic phenotype and the activity of relevant biotransformation pathways.

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues exposed to D-703. This can reveal which signaling pathways and cellular processes are perturbed by the metabolite, providing clues to its mechanism of action.

Proteomics: To measure changes in protein abundance and post-translational modifications. This provides a functional readout of the transcriptomic changes and can directly identify proteins that are regulated by or interact with D-703.

Pharmacogenomics: To correlate genetic variations (e.g., in CYP2C enzymes) with individual differences in D-703 production. Integrating this with metabolomic data can establish clear genotype-phenotype relationships.

| Omics Layer | Key Question Addressed | Technology/Platform | Potential Findings Related to D-703 |

|---|---|---|---|

| Metabolomics | How much D-703 is present? | LC-MS/MS, HRMS | Quantitative levels of D-703 in different patient populations or under different conditions (e.g., drug co-administration). |

| Transcriptomics | What genes are affected by D-703? | RNA-Sequencing | Identification of gene networks and pathways (e.g., stress response, ion transport) regulated by the metabolite. |

| Proteomics | What proteins are impacted by D-703? | Mass Spectrometry-based Proteomics | Changes in the abundance of transporter proteins, signaling molecules, or metabolic enzymes following exposure to D-703. |

| Pharmacogenomics | How do genetic variants influence D-703 levels? | DNA Sequencing, Genotyping Arrays | Correlation of SNPs in CYP2C9 or other enzymes with higher or lower production of D-703. |

Q & A

Basic Research Questions

Q. How is O-Desmethylverapamil (D-703) identified and quantified in pharmacokinetic studies?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is the primary method. A Zorbax SB-C18 column (250 × 4.6 mm, 5 μm) with gradient elution (30 mM ammonium acetate and acetonitrile) achieves separation. Retention times for D-703 and verapamil are ~9.9 and 10.5 minutes, respectively. Baseline separation from D-702 is challenging due to structural similarity .

- Quantification : Use spiked plasma samples for calibration curves. Recovery rates for D-703 in human plasma exceed 92% via solid-phase extraction (SPE) with acetonitrile-HCl fractions .

Q. What analytical techniques differentiate D-703 from its parent compound (verapamil) and other metabolites?

- Chromatographic Separation : Optimize gradient elution parameters (e.g., ramp speed, dwell time) to resolve D-703 from verapamil and D-616. For example, a linear gradient from 15% to 50% acetonitrile over 6 minutes improves resolution .

- Detection : Photodiode array detectors at 229 nm are standard. Co-elution issues (e.g., D-702/D-703) may require tandem mass spectrometry (LC-MS/MS) for unambiguous identification .

Advanced Research Questions

Q. How can researchers address co-elution challenges of D-703 with structurally similar metabolites (e.g., D-702) in HPLC?

- Method Optimization : Adjust gradient steepness and column temperature to enhance resolution. For example, reducing the gradient ramp from 6 to 4 minutes increases baseline separation between D-617 and D-717 but may not resolve D-702/D-703 .

- Alternative Columns : Use chiral stationary phases or columns with smaller particle sizes (e.g., 2.6 μm) to improve peak symmetry and retention time reproducibility .

Q. What methodological considerations are critical when validating recovery rates of D-703 in SPE protocols?

- Fraction Collection : D-703 elutes in the acetonitrile-HCl fraction (F5) with ~92.8% recovery. Cross-contamination from D-617 in F5 should be minimized (<2.6%) using secondary ammonium acetate washes (F4) .

- Inter-Day Variability : Validate recovery in triplicate across multiple days. Table I from shows >85% recovery for D-703, D-702, and D-617 under optimized SPE conditions .

Q. How should researchers handle discrepancies in metabolite quantification between in vitro and in vivo models?

- Source of Error : Polar metabolites (e.g., glucuronides) may interfere with SPE recovery. Pre-treat samples with β-glucuronidase to hydrolyze conjugates before extraction .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for interspecies variability (e.g., human vs. M. nemestrina plasma). Report p-values and confidence intervals per guidelines .

Data Presentation and Reproducibility

Q. What statistical practices ensure robust reporting of D-703 pharmacokinetic data?

- Precision Limits : Report numerical data to one significant digit beyond instrument precision (e.g., HPLC-UV with ±0.1 min retention time tolerance) .

- Significance Testing : Use Bonferroni correction for multiple comparisons when analyzing metabolite ratios. Avoid the term "significant" without specifying p-values (e.g., p < 0.05) .

Q. How can experimental protocols for D-703 analysis be standardized across laboratories?

- Reference Standards : Use USP-grade verapamil hydrochloride and metabolites for calibration. Document purity (>95%) and storage conditions (e.g., -20°C in methanol) per and .

- Detailed SOPs : Include gradient tables, SPE wash steps, and instrument settings (e.g., Alliance 2695 HPLC parameters) to enable replication .

Tables for Key Data

| Metabolite | Retention Time (min) | SPE Recovery (%) | Fraction |

|---|---|---|---|

| D-703 | 9.9 | 92.8 ± 3.1 | F5 (AcN-HCl) |

| D-702 | 9.8 | 83.4 ± 4.5 | F5 (AcN-HCl) |

| Verapamil | 10.5 | 95.1 ± 2.8 | F5 (AcN-HCl) |

| D-617 | 8.6 | 95.0 ± 1.9 | F3 (NH₄OAc) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.